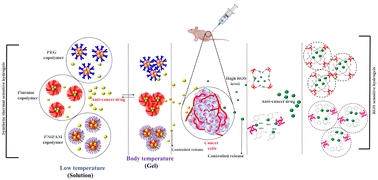Role of thermal and reactive oxygen species-responsive synthetic hydrogels in localized cancer treatment (bibliometric analysis and review)
Materials Advances Pub Date: 2023-11-17 DOI: 10.1039/D3MA00341H
Abstract
Cancer is a major pharmaceutical challenge that necessitates improved care. Modern anti-cancer drugs require well-designed carriers to deliver and release them at the intended location. Hydrogel delivery systems are efficient and therapeutically beneficial in situ anti-cancer drug delivery platforms. Hydrogels exhibit excellent biocompatibility, biodegradation pathways, and minimal immunogenicity. Their stimuli-responsive characteristics, such as thermo-response and reactive oxygen species (ROS)-response, make hydrogels ideal for sustained local drug delivery and controlled drug release. Recently, synthetically manufactured thermal and ROS-responsive smart hydrogels enhance treatment efficacy by minimizing toxicities associated with non-carrier-mediated anti-cancer drug delivery. In this review, we discuss synthetically manufactured thermal (poly(N-isopropyl acrylamide) (PNIPAM), Pluronic, and polyethylene glycol (PEG)) and ROS-responsive copolymer hydrogels and their application in local anti-cancer drug delivery. We also addressed an extensive bibliometric analysis of the keyword “hydrogels for cancer treatment” to generate the country, source, documents, and author-based rankings maps.


Recommended Literature
- [1] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [2] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [3] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [4] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [5] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [6] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [7] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [8] Cellular uptake and trafficking of polydiacetylene micelles†
- [9] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [10] Bacteriological, physiological, etc.

Journal Name:Materials Advances
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 129212-21-1









